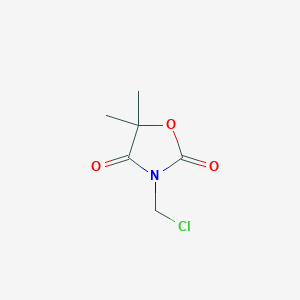

3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

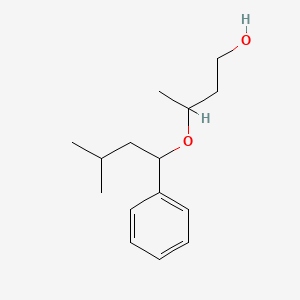

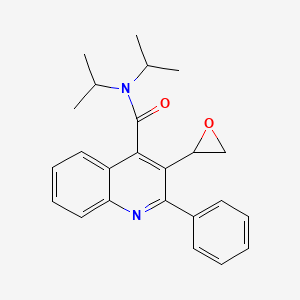

3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione is an organic compound that belongs to the class of oxazolidinediones This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a chloromethyl group attached to the third carbon and two methyl groups attached to the fifth carbon

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Chlormethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion beinhaltet typischerweise die Reaktion von 5,5-Dimethylhydantoin mit Formaldehyd und Salzsäure. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend chloriert wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten in der Regel:

Temperatur: Die Reaktion wird bei Raumtemperatur durchgeführt.

Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Chloroform.

Katalysator: Zinkchlorid oder andere Lewis-Säuren können zur Beschleunigung der Reaktion verwendet werden.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 3-(Chlormethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und höhere Ausbeuten. Das Verfahren beinhaltet:

Reaktanten-Zuführung: Kontinuierliche Zuführung von 5,5-Dimethylhydantoin, Formaldehyd und Salzsäure.

Reaktionskontrolle: Überwachung von Temperatur, Druck und Reaktionszeit, um die Ausbeute zu optimieren.

Produkt-Isolierung: Das Produkt wird typischerweise durch Destillation oder Kristallisation isoliert.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Chlormethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlormethylgruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Oxazolidindion-Derivate zu bilden.

Reduktionsreaktionen: Reduktion kann zur Bildung von Hydroxymethyl-Derivaten führen.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Substitution: Bildung von Azido- oder Thiocyanato-Derivaten.

Oxidation: Bildung von Oxazolidindion-Derivaten mit zusätzlichen funktionellen Gruppen.

Reduktion: Bildung von Hydroxymethyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

3-(Chlormethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendet als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde aufgrund seiner reaktiven Chlormethylgruppe.

Medizin: Erforscht auf sein Potenzial zur Verwendung in der Medikamentenentwicklung, insbesondere bei der Synthese von antiviralen und krebshemmenden Mitteln.

Industrie: Verwendet in der Produktion von Polymeren und anderen Materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Chlormethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion beinhaltet seine reaktive Chlormethylgruppe, die kovalente Bindungen mit nucleophilen Stellen in biologischen Molekülen bilden kann. Diese Reaktivität macht es zu einer nützlichen biochemischen Sonde oder zu einem Vorläufer in der Arzneimittelsynthese. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Nucleophile ab, mit denen es interagiert.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a biochemical probe or as a precursor in drug synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(Chlormethyl)-1,3-oxazolidin-2,4-dion: Fehlen der Dimethylgruppen, was es weniger sterisch behindert.

5,5-Dimethyl-1,3-oxazolidin-2,4-dion: Fehlen der Chlormethylgruppe, wodurch seine Reaktivität reduziert wird.

3-(Hydroxymethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion:

Einzigartigkeit

3-(Chlormethyl)-5,5-dimethyl-1,3-oxazolidin-2,4-dion ist aufgrund seiner Kombination aus einer reaktiven Chlormethylgruppe und sterisch hindernden Dimethylgruppen einzigartig. Diese Kombination ermöglicht selektive Reaktionen und macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und pharmazeutischen Forschung.

Eigenschaften

CAS-Nummer |

646052-52-0 |

|---|---|

Molekularformel |

C6H8ClNO3 |

Molekulargewicht |

177.58 g/mol |

IUPAC-Name |

3-(chloromethyl)-5,5-dimethyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C6H8ClNO3/c1-6(2)4(9)8(3-7)5(10)11-6/h3H2,1-2H3 |

InChI-Schlüssel |

WEOMPUDJZOZNAW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=O)N(C(=O)O1)CCl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)

![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)

![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)

![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)

![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)

![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)